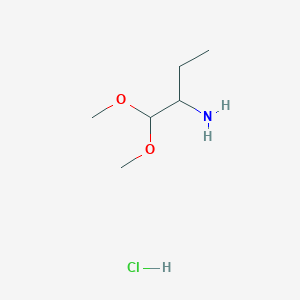
(H-Gly-Cys-OH)2
Overview
Description
The compound (H-Gly-Cys-OH)2, also known as glycylcystine, is a dipeptide consisting of two amino acids: glycine and cysteine. This compound is characterized by the presence of a disulfide bond between the cysteine residues, which plays a crucial role in its chemical properties and biological functions. Glycylcystine is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycylcystine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, glycine, to a solid support resin. The subsequent steps involve the sequential addition of cysteine residues, with appropriate protection of the thiol groups to prevent unwanted side reactions. The disulfide bond formation is achieved through oxidation, often using reagents such as iodine or hydrogen peroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of glycylcystine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated peptide synthesizers to ensure high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Glycylcystine undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in glycylcystine is particularly susceptible to redox reactions, which can lead to the formation of sulfenic, sulfinic, and sulfonic acids .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine is commonly used to oxidize the thiol groups to form the disulfide bond.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can cleave the disulfide bond, yielding free thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the thiol or amino groups, depending on the reaction conditions and reagents used.
Major Products
The major products of these reactions include various oxidized forms of cysteine, such as cystine, sulfenic acid, sulfinic acid, and sulfonic acid. These products are of interest in studying redox biology and oxidative stress .
Scientific Research Applications
Glycylcystine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis, disulfide bond formation, and redox reactions.
Biology: Glycylcystine plays a role in cellular redox regulation and is used to investigate the mechanisms of oxidative stress and antioxidant defense systems.
Medicine: It is explored for its potential therapeutic applications in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Glycylcystine is used in the production of pharmaceuticals and as a precursor for the synthesis of more complex peptides and proteins
Mechanism of Action
The mechanism of action of glycylcystine involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property is crucial for its role in cellular redox regulation. The disulfide bond in glycylcystine can be reduced to free thiol groups, which can then participate in various biochemical processes, including the detoxification of reactive oxygen species and the maintenance of protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Cystine: A dimer of cysteine with a disulfide bond, similar to glycylcystine but without the glycine residue.
Glutathione: A tripeptide consisting of glutamate, cysteine, and glycine, known for its antioxidant properties.
Cysteinylglycine: A dipeptide similar to glycylcystine but with the cysteine residue at the N-terminus and glycine at the C-terminus
Uniqueness
Glycylcystine is unique due to its specific sequence and the presence of a disulfide bond, which imparts distinct chemical and biological properties. Unlike cystine, glycylcystine contains a glycine residue, which influences its solubility and reactivity. Compared to glutathione, glycylcystine has a simpler structure but retains significant redox activity, making it a valuable tool for studying redox biology .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-[[2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEXRJMTJAKHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308411 | |
| Record name | NSC203777 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-52-7 | |
| Record name | NSC203777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC203777 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)

![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)



![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)



